molecular formula C12H24FN B1531511 (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine CAS No. 2166340-48-1

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine

Cat. No.: B1531511
CAS No.: 2166340-48-1
M. Wt: 201.32 g/mol
InChI Key: BABWEOSDRVZPKX-PQDIPPBSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom at the second position of the cyclopentane ring and a heptan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone, which undergoes fluorination to introduce the fluorine atom at the desired position.

    Reductive Amination: The fluorinated cyclopentanone is then subjected to reductive amination with heptan-2-amine. This step involves the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the (1R,2R) enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing scalable fluorination techniques such as electrophilic fluorination with Selectfluor.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.

    Automated Chiral Separation: Employing automated systems for chiral separation to ensure high purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst to yield the corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as thiols or amines replace the fluorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium thiolate or primary amines in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as a building block in the synthesis of more complex molecules, especially in the development of chiral compounds.

    Biological Studies: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which (1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.

    Pathways Involved: It can modulate signaling pathways, affecting cellular processes such as metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-chloro-N-(heptan-2-yl)cyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    (1R,2R)-2-bromo-N-(heptan-2-yl)cyclopentan-1-amine: Bromine atom replacing the fluorine.

    (1R,2R)-2-fluoro-N-(pentan-2-yl)cyclopentan-1-amine: Shorter alkyl chain on the nitrogen atom.

Uniqueness

(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine is unique due to:

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s reactivity and interaction with biological targets compared to chlorine or bromine analogs.

    Chiral Specificity: The (1R,2R) configuration provides specific stereochemical properties that can influence its biological activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(1R,2R)-2-fluoro-N-heptan-2-ylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24FN/c1-3-4-5-7-10(2)14-12-9-6-8-11(12)13/h10-12,14H,3-9H2,1-2H3/t10?,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABWEOSDRVZPKX-PQDIPPBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1CCCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(C)N[C@@H]1CCC[C@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Reactant of Route 2
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Reactant of Route 5
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine
Reactant of Route 6
(1R,2R)-2-fluoro-N-(heptan-2-yl)cyclopentan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.